REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)([OH:7])=O.C(=O)([O-])[O-].[K+].[K+].[NH2:24][C:25]([CH3:29])([CH3:28])[CH2:26]O>O1CCCC1.O.C1(C)C=CC=CC=1.CN(C)C(=O)C>[CH3:26][C:25]1([CH3:29])[CH2:28][O:7][C:5]([C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[C:13](=[O:14])[O:12][CH2:11]3)=[N:24]1 |f:2.3.4|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.06 mL
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
to reflux (about 80° C.)
|
Type
|
DISTILLATION
|
Details
|
The thionyl chloride is distilled off in vacuo to an inner temperature of about 90° C
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a residue, which
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 60° C. until a complete dissolution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 0° C.
|
Type
|
CUSTOM
|
Details
|
at 5-10° C
|
Type
|
WAIT
|
Details
|
After about 30 minutes under these conditions
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is added dropwise to the mixture
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
DISTILLATION
|
Details
|
The organic solvents are distilled off in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated one hour at 50° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to decrease to about 20° C.
|
Type
|
WAIT
|
Details
|
kept at this value for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
lowered to 10-15° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is maintained under these conditions for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture is dispersed
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |